molecular formula C17H18FN3O B2735480 N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide CAS No. 1626663-29-3

N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide

カタログ番号 B2735480
CAS番号: 1626663-29-3
分子量: 299.349
InChIキー: ZQNHKVKHVNQXQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide, also known as BMS-986177, is a small molecule drug candidate that is being developed by Bristol-Myers Squibb for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently in clinical trials.

作用機序

N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide is a selective inhibitor of TYK2, a protein that is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide can block the downstream effects of these cytokines, which are involved in the immune response. This leads to a reduction in inflammation and the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide has been shown to have potent inhibitory activity against TYK2 in vitro, with an IC50 value of 1.0 nM. In preclinical studies, the drug has been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. The drug has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies.

実験室実験の利点と制限

One of the advantages of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. The drug has also shown good efficacy in preclinical studies, which makes it a promising candidate for further development. However, one limitation of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans are still being evaluated.

将来の方向性

There are several future directions for the development of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide. One potential application for the drug is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. The drug may also have potential in the treatment of certain types of cancer, such as melanoma and lung cancer, which are associated with dysregulated cytokine signaling pathways. Further studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide in these diseases. Additionally, the development of TYK2 inhibitors with improved selectivity and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of inflammatory diseases.

合成法

The synthesis of N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide involves several steps. The starting material for the synthesis is 5-fluoro-2-methyl-1H-indole, which is reacted with 2-bromoacetic acid to form 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. This acid is then reacted with N-(1-cyanocyclopentyl)amine in the presence of a coupling agent to form the final product, N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide. The synthesis method has been published in the Journal of Medicinal Chemistry (J Med Chem. 2016 Jun 9;59(11):5372-87).

科学的研究の応用

N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide has been shown to have potential therapeutic applications in various diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis. The drug works by inhibiting the activity of a protein called TYK2, which is involved in the immune response. In preclinical studies, N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide has been shown to reduce inflammation and improve symptoms in animal models of these diseases. The drug is currently in clinical trials to evaluate its safety and efficacy in humans.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(5-fluoro-2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-11-13(14-8-12(18)4-5-15(14)20-11)9-16(22)21-17(10-19)6-2-3-7-17/h4-5,8,20H,2-3,6-7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNHKVKHVNQXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。